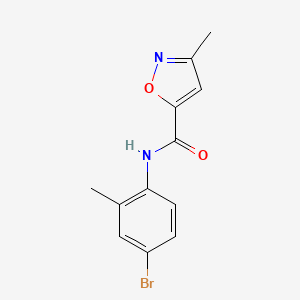
N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, also known as BMX-001, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. BMX-001 has been shown to have a unique mechanism of action that makes it a promising candidate for various research applications.
Mecanismo De Acción
N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide works by inhibiting a specific protein called thioredoxin-1 (Trx1). Trx1 is involved in a variety of cellular processes, including cell proliferation, apoptosis, and oxidative stress. By inhibiting Trx1, N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide can disrupt these cellular processes and inhibit the growth of cancer cells, protect neurons from damage, and reduce inflammation in cardiovascular tissues.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide inhibits cell proliferation and induces apoptosis. In neurons, N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide protects against oxidative stress and reduces inflammation. In cardiovascular tissues, N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide reduces inflammation and improves vascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide in lab experiments is its specificity for Trx1, which allows for targeted inhibition of this protein. Additionally, N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide has been shown to have low toxicity and good pharmacokinetics, making it a promising candidate for further development. However, one limitation of using N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide in lab experiments is its relatively low potency compared to other Trx1 inhibitors. Additionally, more research is needed to fully understand the potential side effects of N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide and its long-term safety profile.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide. One area of interest is the development of more potent Trx1 inhibitors based on the structure of N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide. Another area of interest is the investigation of N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide's potential applications in other disease areas, such as autoimmune diseases and infectious diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide and its effects on cellular processes.
Métodos De Síntesis
N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 4-bromo-2-methylphenylamine with 3-methyl-1,2-oxazole-5-carboxylic acid. This reaction is typically carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide has been shown to have potential applications in a variety of scientific research fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide has been shown to inhibit the growth of cancer cells by targeting a specific protein involved in cancer cell proliferation. In neuroscience, N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cardiovascular research, N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide has been shown to have anti-inflammatory effects and may be useful in the treatment of cardiovascular diseases.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-5-9(13)3-4-10(7)14-12(16)11-6-8(2)15-17-11/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSQTTJSEQXESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



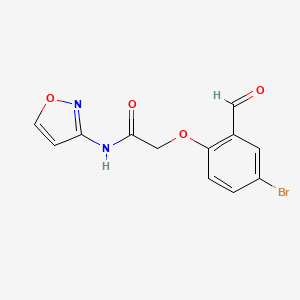
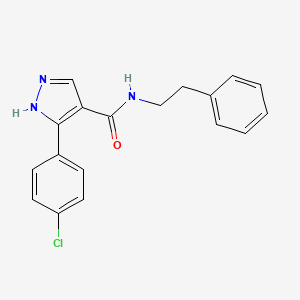
![N-[(2-morpholin-4-ylsulfonylphenyl)methyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7457051.png)
![(2-oxo-2-propan-2-yloxyethyl) (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457060.png)
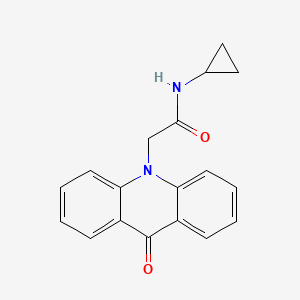
![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B7457079.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7457085.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457094.png)

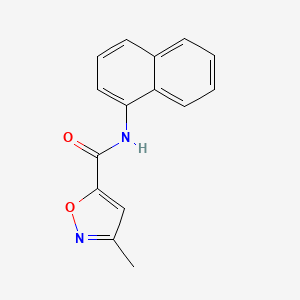
![2-[(5-cyclopropyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7457104.png)